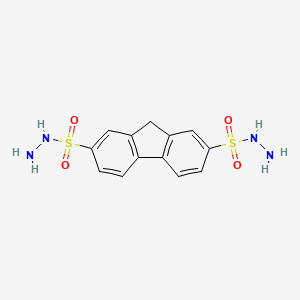

9H-fluorene-2,7-disulfonohydrazide

Description

Contextualization within Advanced Fluorene (B118485) Chemistry Research

Fluorene, a polycyclic aromatic hydrocarbon with the chemical formula (C₆H₄)₂CH₂, provides a rigid and planar backbone that is amenable to a wide range of chemical modifications. wikipedia.org Its derivatives are central to numerous areas of materials science and medicinal chemistry. Advanced fluorene chemistry moves beyond simple modifications, exploring complex functionalization to create molecules with highly specific and enhanced properties.

The introduction of sulfonyl hydrazide groups at the 2 and 7 positions of the fluorene core, as seen in 9H-fluorene-2,7-disulfonohydrazide, is a prime example of such advanced functionalization. This strategic placement of reactive moieties opens up a plethora of possibilities for creating complex supramolecular structures and functional polymers.

Significance of Bis-Substituted Fluorene Systems in Current Chemical Science

The substitution pattern on the fluorene ring system plays a critical role in determining the ultimate properties of the resulting molecule. Bis-substitution, particularly at the 2 and 7 positions, is of paramount importance for several reasons:

Symmetry and Linearity: Substitution at these positions often imparts a high degree of symmetry to the molecule, which can influence its packing in the solid state and its electronic properties. rsc.org This linear arrangement is particularly desirable for the construction of conjugated polymers.

Tunable Electronics: The electronic nature of the substituents at the 2 and 7 positions can be varied to fine-tune the electron-donating or electron-accepting character of the fluorene unit. This allows for the rational design of materials with specific optical and electronic properties. rsc.org

Polymerization and Cross-linking: The presence of two reactive groups allows for the use of these fluorene derivatives as monomers in polymerization reactions or as cross-linking agents to create robust network structures. Polyfluorene polymers, for instance, are noted for their electrical conductivity and electroluminescence. wikipedia.org

The development of bis-substituted fluorene systems has been instrumental in the creation of advanced materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells. ossila.com

Overview of Key Research Domains Involving this compound as a Chemical Entity

While specific research on this compound is still emerging, its structural motifs suggest its utility in several key research domains. The sulfonyl hydrazide functional group is a versatile reactive handle in organic synthesis.

The precursor, 9H-fluorene-2,7-disulfonyl dichloride, is a known reagent for introducing sulfonyl groups into molecules and is used in the synthesis of sulfonamide-based compounds. It is reasonable to infer that the hydrazide derivative would find applications in areas where the formation of hydrazones or other nitrogen-containing linkages is desired.

Potential research areas for this compound include:

Precursor for Heterocyclic Synthesis: The hydrazide moieties can react with various carbonyl compounds to form hydrazones, which can then be cyclized to generate a wide array of heterocyclic systems. Thiazole derivatives of fluorene, for example, have been synthesized from related fluorenyl-hydrazine precursors. mdpi.com

Development of Fluorescent Probes: The fluorene core is inherently fluorescent. wikipedia.org Modification with sulfonohydrazide groups could lead to the development of novel fluorescent probes for the detection of specific analytes through reactions that alter the fluorescence properties of the molecule.

Synthesis of Bioactive Molecules: The sulfonamide group, which can be derived from the sulfonyl hydrazide, is a well-established pharmacophore in medicinal chemistry. Research into fluorene derivatives has shown their potential as anticancer and antimicrobial agents. nih.gov Therefore, this compound could serve as a key intermediate in the synthesis of new therapeutic agents.

The table below summarizes the key properties of the parent compound, fluorene.

| Property | Value |

| Chemical Formula | C₁₃H₁₀ |

| Molar Mass | 166.223 g·mol⁻¹ |

| Appearance | White crystals |

| Melting Point | 116 to 117 °C |

| Boiling Point | 295 °C |

| Solubility in water | 1.992 mg/L |

| Acidity (pKa) | 22.6 in DMSO |

Data sourced from Wikipedia wikipedia.org

Further research into the reactivity and applications of this compound is poised to expand the toolkit of synthetic chemists and materials scientists, enabling the creation of novel functional molecules and materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2,7-disulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S2/c14-16-22(18,19)10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)23(20,21)17-15/h1-4,6-7,16-17H,5,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABRRXBQVUOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)NN)C3=C1C=C(C=C3)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328131 | |

| Record name | 9H-fluorene-2,7-disulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29624-87-1 | |

| Record name | 9H-fluorene-2,7-disulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUORENE-2,7-DISULFONOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 9H-Fluorene-2,7-disulfonohydrazide

The creation of this compound is a multi-step process that relies on the careful selection of precursors and precise control over reaction conditions to ensure high yields and purity.

The primary and most critical precursor for the synthesis of this compound is 9H-fluorene-2,7-disulfonyl chloride . This highly reactive organosulfur compound features a fluorene (B118485) backbone with two sulfonyl chloride (-SO₂Cl) groups at the 2 and 7 positions. The electrophilic nature of the sulfonyl chloride groups makes it an excellent intermediate for nucleophilic substitution reactions, which is the key step in forming the disulfonohydrazide.

The synthesis of 9H-fluorene-2,7-disulfonyl chloride itself typically starts from more fundamental fluorene derivatives. A common pathway involves the sulfonation of fluorene, followed by chlorination. For instance, fluorene can be reacted with a sulfonating agent to introduce sulfonic acid groups at the 2 and 7 positions, yielding 9H-fluorene-2,7-disulfonic acid. Subsequent treatment with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, converts the sulfonic acid groups into the desired sulfonyl chloride functionalities. orgsyn.org

Alternative precursors and synthetic routes to functionalized fluorenes often involve multi-step sequences. For example, 2,7-dichlorofluorene (B131596) can be synthesized by reacting fluorene with sulfuryl chloride in glacial acetic acid. google.com This dichlorinated fluorene can then potentially be converted to the disulfonyl chloride, although this is a less direct route. Another approach to substituted fluorenes involves the Suzuki coupling reaction, which is effective for creating 2,7-diaryl substituted fluorenes and fluorenones from precursors like 2,7-dichlorofluorene and arylboronic acids. researchgate.netsioc-journal.cn While not directly leading to the disulfonohydrazide, these methods highlight the versatility of fluorene chemistry and the various precursors available for creating complex fluorene-based structures.

The direct synthesis of this compound from 9H-fluorene-2,7-disulfonyl chloride involves a nucleophilic substitution reaction with hydrazine (B178648) (H₂NNH₂). The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride group, displacing the chloride ion and forming the sulfonohydrazide linkage (-SO₂NHNH₂). This reaction is typically carried out in a suitable solvent and may require the use of a base to neutralize the hydrochloric acid generated as a byproduct.

A summary of key precursors is presented in the table below.

| Precursor | Role in Synthesis |

| Fluorene | The fundamental starting material for creating the fluorene backbone. |

| 9H-Fluorene-2,7-disulfonic acid | An intermediate formed by the sulfonation of fluorene, which is then converted to the disulfonyl chloride. |

| 9H-Fluorene-2,7-disulfonyl chloride | The direct and essential precursor that reacts with hydrazine to form this compound. |

| 2,7-Dichlorofluorene | A precursor for various functionalized fluorenes, which could potentially be converted to the target compound through multiple steps. google.com |

| Hydrazine | The nucleophile that reacts with 9H-fluorene-2,7-disulfonyl chloride to form the sulfonohydrazide groups. |

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

For the conversion of 9H-fluorene-2,7-disulfonyl chloride to the disulfonohydrazide, the choice of solvent is important. The solvent should be inert to the reactants and capable of dissolving both the disulfonyl chloride and hydrazine. Aprotic polar solvents are often preferred. The temperature of the reaction needs to be carefully controlled to balance the rate of reaction with the potential for side reactions. Similarly, the reaction time is optimized to ensure the reaction goes to completion without significant product degradation.

The table below outlines typical reaction parameters that are subject to optimization.

| Parameter | Influence on Reaction | Typical Considerations |

| Solvent | Affects solubility of reactants and can influence reaction rate and pathway. | Inert, aprotic polar solvents are often suitable. |

| Temperature | Controls the rate of reaction; higher temperatures can lead to faster reactions but also potential side reactions or decomposition. | The optimal temperature is determined experimentally to maximize yield and minimize impurities. |

| Reaction Time | The duration required for the reaction to reach completion. | Monitored by techniques like TLC or HPLC to determine the point of maximum product formation. |

| Stoichiometry | The molar ratio of reactants (e.g., 9H-fluorene-2,7-disulfonyl chloride to hydrazine). | An excess of hydrazine may be used to ensure complete conversion of the disulfonyl chloride. |

| Base | Used to neutralize the HCl byproduct, which can affect the reaction equilibrium and product stability. | A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is often employed. |

For related fluorene syntheses, optimization has been shown to be critical. For example, in the synthesis of 2,7-dihydroxy-9-fluorenone (B1308586) from dipotassium (B57713) 2,7-fluorenedisulfonate salt, factors such as the ratio of reactants, reaction time, and pH were studied to achieve a yield of 69.01% with high purity. researchgate.net Similarly, in the preparation of 3-hydroxy-fluorene-2-carboxylates, the choice of oxidant and reaction conditions were optimized to convert intermediates to the final product effectively. mdpi.com These examples underscore the importance of systematic optimization in achieving high-yielding and clean reactions in fluorene chemistry.

Derivatization and Functionalization Reactions of the Disulfonohydrazide Moiety

The this compound molecule serves as a versatile platform for further chemical modifications, enabling the synthesis of a wide array of fluorene-based compounds with diverse structures and potential applications.

The fluorene core itself can be functionalized to introduce a variety of chemical groups, which can modulate the electronic and physical properties of the resulting molecules. While direct derivatization of this compound at the fluorene ring can be challenging due to the presence of the deactivating sulfonohydrazide groups, functionalization can often be achieved at earlier stages of the synthesis.

For instance, starting with a substituted fluorene allows for the introduction of various moieties. The C-9 position of fluorene is particularly reactive due to its benzylic and acidic nature, making it susceptible to alkylation under basic conditions. thieme-connect.de Furthermore, reactions such as the Suzuki-Miyaura cross-coupling can be employed to introduce aryl groups at the 2 and 7 positions of the fluorene ring, starting from precursors like 2,7-dihalofluorenes. researchgate.netsioc-journal.cn These aryl-substituted fluorenes can then be carried through the synthetic sequence to yield the corresponding disulfonohydrazide derivatives.

The table below showcases examples of moieties that can be introduced onto the fluorene scaffold.

| Moiety | Method of Introduction | Potential Impact on Properties |

| Alkyl groups | Alkylation at the C-9 position. thieme-connect.de | Increases solubility in organic solvents and can influence solid-state packing. |

| Aryl groups | Suzuki-Miyaura cross-coupling at the 2 and 7 positions. researchgate.netsioc-journal.cn | Modulates electronic properties, such as the energy levels of the frontier molecular orbitals. |

| Halogens | Direct halogenation or starting from halogenated fluorene precursors. google.comnih.gov | Can serve as a handle for further functionalization and influences electronic properties. |

| Nitro groups | Nitration of the fluorene ring. | Acts as a strong electron-withdrawing group, significantly altering electronic properties. |

The sulfonohydrazide groups of this compound are reactive functionalities that can be readily converted into other chemical structures, most notably hydrazones. The reaction of the -SO₂NHNH₂ group with aldehydes or ketones results in the formation of a sulfonylhydrazone linkage (-SO₂N=CR¹R²). This condensation reaction is a powerful tool for creating a diverse library of fluorene-based hydrazones.

The synthesis of related fluorenyl-hydrazonothiazole derivatives has been achieved through the Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds. mdpi.com This demonstrates the utility of fluorene-hydrazine derivatives in constructing heterocyclic systems.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov While specific MCRs involving this compound are not extensively reported, the general principles of MCRs can be applied to fluorene-based compounds. For example, isocyanide-based MCRs have been used to synthesize diverse and complex fluorene derivatives. rug.nlresearchgate.net

The reactive nature of the sulfonohydrazide groups in this compound makes them potential candidates for participation in MCRs. For instance, the hydrazine moiety could react with an aldehyde or ketone and an isocyanide in a Ugi-type reaction to generate complex α-acylaminoamide derivatives. nih.gov

The exploration of MCRs and cascade reactions involving this compound represents a promising avenue for the rapid and efficient generation of novel fluorene-based compounds with potentially interesting properties.

Exploration of Chemical Reactivity and Mechanistic Insights

Detailed Analysis of Reaction Pathways and Intermediates in Transformations of 9H-Fluorene-2,7-disulfonohydrazide

While specific studies on the reaction pathways of this compound are not extensively documented, its reactivity can be inferred from the known chemistry of aryl sulfonohydrazides. These compounds are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations.

One significant reaction pathway for sulfonohydrazides involves the formation of sulfonyl radicals. For instance, disulfonyl hydrazides have been used as precursors to sulfonyl radicals in electrochemical reactions. acs.org In a process involving a base like 1,8-diazabicyclo[5.4.0]undecane-7-ene (DBU), the disulfonyl hydrazide can generate a sulfinic anion, which then acts as a soluble source of sulfonyl radicals upon electrolysis. acs.org This suggests that this compound could potentially undergo homolytic cleavage of the N-S bond to form a fluorenyl-2,7-disulfonyl radical intermediate under appropriate oxidative conditions. The presence of radical-trapping agents like TEMPO has been shown to suppress such reactions, confirming the involvement of radical intermediates. acs.org

Another key reaction of the hydrazide moiety is condensation with carbonyl compounds, such as aldehydes and ketones, to form sulfonohydrazone Schiff bases. This reaction is often catalyzed by acids (e.g., acetic acid, hydrochloric acid) or bases (e.g., pyridine (B92270), trimethylamine). The resulting 9H-fluorene-2,7-bis(sulfonohydrazones) would be expected to be more stable than their aliphatic counterparts due to the conjugation with the aromatic fluorene (B118485) system.

Furthermore, sulfonohydrazides can serve as precursors for the formation of thioethers. In the presence of a copper catalyst and a base, they can react with aryl halides to generate unsymmetrical sulfides. organic-chemistry.org This transformation highlights the ability of the sulfonohydrazide group to act as a thiol surrogate.

The fluorene ring itself can also participate in reactions, although the two electron-withdrawing sulfonylhydrazide groups would deactivate it towards electrophilic aromatic substitution. Conversely, these groups would activate the ring towards nucleophilic aromatic substitution, though such reactions on the fluorene core are less common.

Potential Reaction Intermediates:

Fluorenyl-2,7-disulfonyl radicals: Formed under oxidative conditions, these radicals can participate in addition reactions to unsaturated systems. acs.org

Sulfinic anions: Generated in the presence of a base, these can be precursors to sulfonyl radicals. acs.org

Sulfonohydrazones: Formed via condensation with carbonyl compounds.

Mechanistic Studies of Enzyme Inhibition by this compound as a Research Probe

While direct studies on this compound as an enzyme inhibitor are scarce, the broader class of sulfonohydrazide and sulfonamide derivatives has been extensively investigated for their biological activities, including enzyme inhibition. nih.govontosight.ai These studies provide a framework for understanding how this compound might interact with enzyme active sites.

The inhibitory activity of sulfonohydrazide-containing compounds often stems from their ability to form specific interactions with amino acid residues within the active site of an enzyme.

Hydrogen Bonding: The sulfonohydrazide moiety (-SO₂NHNH₂) is rich in hydrogen bond donors (N-H) and acceptors (S=O). These groups can form crucial hydrogen bonds with polar residues in the enzyme's active site, contributing significantly to the binding affinity.

Coordination with Metal Ions: In metalloenzymes, the sulfonamide or sulfonohydrazide group can coordinate with the metal ion in the active site. For example, sulfonamides are classic inhibitors of zinc-containing carbonic anhydrases. nih.gov

Hydrophobic Interactions: The fluorene core of this compound is a large, planar, and lipophilic structure. This moiety can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan in the enzyme's active site. nih.gov

Electrostatic Interactions: The sulfonyl groups are electron-withdrawing, creating a partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. These can lead to favorable electrostatic interactions with charged or polar residues.

Molecular docking studies on related sulfonamide and sulfonohydrazide inhibitors have provided detailed insights into these binding modes. For example, docking studies of sulfonamide inhibitors with carbonic anhydrase isozymes have shown that specific interactions with residues like Thr199, Gln92, and Val121 are critical for binding and selectivity. nih.govmdpi.com The conformation adopted by the inhibitor within the active site is highly dependent on the specific amino acid composition of the binding pocket. nih.gov

Enzyme kinetics studies are essential for elucidating the mechanism of inhibition. The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten parameters, Km and Vmax. youtube.comnih.gov

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site, preventing the substrate from binding. In this case, Vmax remains unchanged, while the apparent Km increases. youtube.com Given the large fluorene scaffold, this compound could act as a competitive inhibitor for enzymes that bind large, aromatic substrates.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic efficiency. Here, Vmax decreases, but Km remains unchanged. youtube.com

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km. youtube.com

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Kinetic studies on aryl sulfonohydrazide inhibitors of enzymes like L,L-diaminopimelate aminotransferase have identified them as reversible inhibitors. nih.gov The inhibitory constants (Ki) and IC₅₀ values obtained from such studies quantify the potency of the inhibitor. For example, hybrid molecules containing sulfonates have shown Ki values in the nanomolar range against carbonic anhydrase and acetylcholinesterase. nih.gov

Table 1: Illustrative Kinetic Data for Related Sulfonamide/Sulfonate Inhibitors This table presents hypothetical kinetic data based on published values for structurally related enzyme inhibitors to illustrate the type of information gained from kinetic analysis.

| Inhibitor Class | Target Enzyme | Kᵢ (nM) | IC₅₀ (µM) | Type of Inhibition |

| Sulfonamide Hybrid | Carbonic Anhydrase I | 25.08 ± 4.73 | - | - |

| Sulfonamide Hybrid | Carbonic Anhydrase II | 32.33 ± 1.67 | - | - |

| Sulfonate Hybrid | Acetylcholinesterase | 1.70 ± 0.25 | - | - |

| o-Sulfonamido-arylhydrazide | LL-DAP-AT | - | ~5 | Reversible |

| Benzoic Acid | Tyrosinase | - | 119 | Competitive |

Data adapted from published studies on related compounds for illustrative purposes. nih.govnih.govnih.gov

Structure-Reactivity Relationship (SRR) Studies of this compound and its Derivatives

The structure-activity relationship (SAR) and structure-reactivity relationship (SRR) studies investigate how modifications to the chemical structure of this compound affect its biological activity and chemical reactivity, respectively.

Impact of the Fluorene Core:

The rigid, planar fluorene scaffold provides a defined orientation for the two sulfonohydrazide groups, which can be crucial for optimal binding to a target enzyme.

Substituents on the fluorene ring can significantly modulate its electronic properties and, consequently, its reactivity. Electron-donating groups would increase the electron density of the aromatic system, making it more susceptible to electrophilic attack but less so to nucleophilic attack. numberanalytics.com Conversely, electron-withdrawing groups would have the opposite effect.

Role of the Sulfonohydrazide Groups:

The sulfonohydrazide moieties are the primary sites for many chemical transformations, including condensation and radical formation.

In the context of enzyme inhibition, these groups are key pharmacophores, participating in hydrogen bonding and potential coordination with metal ions. The distance and orientation between the two sulfonohydrazide groups, dictated by the fluorene backbone, would be critical for binding to enzymes with two corresponding binding pockets.

Influence of Substituents on the Hydrazide Moiety:

Alkylation or arylation of the terminal nitrogen of the hydrazide group would alter its nucleophilicity and steric bulk, affecting its reactivity in condensation reactions.

Table 2: Predicted Effects of Structural Modifications on the Reactivity and Activity of this compound

| Modification | Predicted Effect on Chemical Reactivity | Predicted Effect on Enzyme Inhibition |

| Introduction of electron-donating groups on the fluorene ring | Increased reactivity towards electrophiles. | May alter hydrophobic interactions and electronic complementarity with the active site. |

| Introduction of electron-withdrawing groups on the fluorene ring | Decreased reactivity towards electrophiles; increased reactivity towards nucleophiles. | May enhance electrostatic interactions but could also lead to unfavorable interactions. |

| Conversion of sulfonohydrazide to sulfonohydrazone | Blocks the reactivity of the hydrazide in condensation reactions. | The added substituent could provide new interaction points with the enzyme or cause steric hindrance. |

| Alkylation of the terminal hydrazide nitrogen | Reduces nucleophilicity and alters steric profile. | Loss of a hydrogen bond donor; potential for new hydrophobic interactions. |

These predictions are based on general principles of medicinal chemistry and reactivity. nih.govyoutube.com Experimental validation would be necessary to confirm these relationships for this compound and its derivatives.

Applications in Advanced Materials and Organic Functional Systems Research

Role as a Monomer or Building Block in Polymer Science and Materials Synthesis

The bifunctional nature of 9H-fluorene-2,7-disulfonohydrazide makes it a valuable monomer for the synthesis of specialty polymers. The fluorene (B118485) unit provides a rigid and electronically active backbone, while the sulfonohydrazide groups at either end allow for incorporation into polymer chains. A closely related compound, 9H-fluorene-2,7-disulfonyl dichloride, is known to be used in the production of polymers and dyes. The disulfonohydrazide derivative serves a similar purpose as a reactive building block for creating new polymeric materials.

Conjugated polymers based on the fluorene core are a major focus of optoelectronics research, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.commdpi.comossila.com These materials are prized for their high charge-carrier mobility and efficient electroluminescence. ossila.com

The synthesis of these polymers often proceeds through metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. mdpi.commdpi.com In these reactions, fluorene-based monomers functionalized with boronic acids (or their esters) are reacted with dihalogenated comonomers. For instance, Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) is synthesized from 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and a dibrominated thiadiazole unit. mdpi.com While direct polymerization of this compound is less common, its reactive groups offer potential for alternative polymerization routes to create novel conjugated systems for optoelectronic applications.

Table 1: Examples of Fluorene-Based Copolymers in Optoelectronic Research

| Polymer Name | Monomers | Key Properties & Applications |

|---|---|---|

| PFDTBT | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) + 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Red emission (649 nm), high molar mass, thermally stable; suitable for photovoltaics and light-emitting devices. mdpi.com |

| FFCN/PFCN Copolymers | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester + dicyanostilbene or dicyanophenanthrene derivatives | Yellow-green to greenish-blue luminescence; used in high-brightness OLEDs. mdpi.com |

| PFO | Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Blue photo- and electroluminescence (emits at 409 nm in chloroform); used in OLEDs and molecular electronics. sigmaaldrich.com |

A key advantage of the fluorene system is that its electronic properties can be precisely controlled through chemical modification at the 2, 7, and 9 positions of the fluorene ring. ucf.edu The introduction of electron-donating or electron-withdrawing groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's absorption, emission, and charge transport characteristics.

The sulfonohydrazide group, derived from the strongly electron-withdrawing sulfonyl chloride group, influences the electronic nature of the fluorene core. By incorporating this compound into copolymers with other aromatic units, materials scientists can design polymers with tailored band gaps and electronic properties for specific device applications.

Integration into Fluorescent Probes and Optical Materials for Advanced Research

The inherent photostability and high fluorescence quantum yields of the fluorene core make it an exceptional scaffold for developing fluorescent probes and other optical materials. njit.edunih.gov

Two-photon absorption (2PA) is a nonlinear optical process that allows for highly localized excitation deep within scattering media, a feature that is highly advantageous for applications like 3D microfabrication and advanced biological imaging. nih.gov The design of molecules with large 2PA cross-sections is a major goal in materials chemistry. Fluorene derivatives have proven to be excellent candidates for this purpose. ucf.eduucf.edunih.gov

Research has shown that symmetrical fluorene molecules substituted at the 2 and 7 positions with electron-donating or electron-withdrawing groups can exhibit very high 2PA cross-section values. nih.govucf.edu For example, a symmetrical fluorene derivative with benzothiazole (B30560) acceptor groups at the 2 and 7 positions displayed a peak 2PA cross-section (δ) of 6000 GM (Goeppert-Mayer units). ucf.edu The presence of the disulfonohydrazide groups on the 9H-fluorene core provides a foundational structure that can be further modified to create potent two-photon absorbing systems.

Table 2: Two-Photon Absorption (2PA) Properties of Selected Fluorene Derivatives

| Fluorene Derivative Structure | Peak 2PA Cross-Section (δ) | Measurement Conditions |

|---|---|---|

| Symmetrical, with benzothiazole acceptors | 6000 GM | at 600 nm |

| Symmetrical, with phenylthio styryl groups | ~1300-1900 GM | at ~660 nm |

| Asymmetrical, with nitro acceptor | 1300 GM | Not specified |

| Asymmetrical, with phosphonate (B1237965) acceptor | 650 GM | Not specified |

GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

The development of fluorescent probes that can be covalently attached to biomolecules is critical for modern biological imaging. njit.edu Fluorene-based probes are particularly well-suited for two-photon fluorescence microscopy (2PFM) due to their high 2PA cross-sections and photostability. nih.govnih.govucf.edu

To be useful as a biological imaging tool, a fluorophore must contain a reactive group that can form a stable bond with a target biomolecule, such as a protein. nih.gov Researchers have developed fluorene probes functionalized with amine-reactive groups like isothiocyanate (-NCS) for this purpose. njit.edunih.gov These probes can "light up" upon conjugation, exhibiting a significant increase in fluorescence quantum yield after reacting with a biomolecule. ucf.edunih.gov The sulfonohydrazide groups of this compound can serve a similar function, acting as reactive sites for conjugation to carbonyl groups (aldehydes or ketones) on modified proteins or other biomolecules, thereby enabling its use as a specialized tool in advanced fluorescence microscopy.

Utility in Catalysis and Reagent Design Research

While not typically a catalyst itself, this compound serves as a valuable and versatile reagent in chemical synthesis and the design of functional molecules. Its utility stems from the defined reactivity of the sulfonohydrazide functional groups.

The closely related precursor, 9H-fluorene-2,7-disulfonyl dichloride, is used as a reagent to introduce sulfonyl groups into other molecules. Arylsulfonyl hydrazides, in general, are known to act as sources of sulfonyl radicals under electro-oxidative conditions, making them useful reagents in modern organic synthesis. acs.org Furthermore, compounds containing a sulfonohydrazide moiety have been identified as potent inhibitors of certain enzymes, indicating their potential as building blocks for designing new bioactive agents or chemical probes for studying biological systems. nih.govresearchgate.net This positions this compound as a key intermediate for synthesizing a range of derivatives with applications from materials science to chemical biology.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis of 9H-Fluorene-2,7-disulfonohydrazide

There are no available studies that report on the quantum chemical calculations or a detailed analysis of the electronic structure of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to determine molecular orbital energies (such as HOMO and LUMO), electron density distribution, and other electronic properties that govern the molecule's behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for the isolated this compound molecule to analyze its conformational landscape and intermolecular interaction patterns have not been reported. While MD simulations were mentioned in the context of its interaction with the alanine (B10760859) racemase enzyme, the data specific to the ligand's conformational flexibility and non-covalent interactions were not provided in the study. nih.gov

Prediction of Reactivity and Spectroscopic Properties through Theoretical Models

No theoretical models have been published that predict the chemical reactivity or spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of this compound. These predictions would rely on the quantum chemical data that is currently unavailable.

Computational Mechanistic Studies of Reactions Involving the Compound

There are no computational studies detailing the mechanisms of chemical reactions in which this compound participates. Such research would be essential for understanding its synthesis, degradation, and metabolic pathways from a theoretical standpoint.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 9H-fluorene-2,7-disulfonohydrazide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons. The fluorene (B118485) core, being symmetric, simplifies the aromatic region of the spectrum. Protons H1 and H8, being adjacent to the sulfonyl group, are expected to be shifted downfield compared to H4 and H5. Protons H3 and H6 would appear as doublets, coupling to H4 and H5 respectively. The methylene (B1212753) protons at the C9 position typically appear as a singlet. The protons of the sulfonohydrazide moiety (-SO₂NHNH₂) would present as distinct, exchangeable signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The chemical shifts are influenced by the attached functional groups, with carbons bonded to the electron-withdrawing sulfonyl groups (C2 and C7) and the bridgehead carbons (C4a, C4b, C8a, C9a) showing distinct resonances. Data from related 2,7-disubstituted fluorenes, such as 2,7-diamino-fluorene and 2,7-dinitro-9H-fluorene, help in assigning these shifts. spectrabase.comspectrabase.com

2D NMR Techniques: To resolve any ambiguities, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals of the fluorene ring protons to their respective carbons. nih.gov

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the sulfonohydrazide groups at the C2 and C7 positions and for assigning the quaternary carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |

| H1, H8 | ~8.0 - 8.2 | - | Doublet, deshielded by adjacent -SO₂ group. |

| H3, H6 | ~7.8 - 8.0 | - | Doublet of doublets. |

| H4, H5 | ~7.6 - 7.8 | - | Doublet. |

| H9 (CH₂) | ~4.0 | ~37 | Singlet; typical for fluorenyl CH₂. rsc.org |

| NH | Variable | - | Broad singlet, exchangeable with D₂O. |

| NH₂ | Variable | - | Broad singlet, exchangeable with D₂O. |

| C1, C8 | - | ~121 - 123 | |

| C2, C7 | - | ~140 - 145 | Deshielded by direct attachment to sulfur. |

| C3, C6 | - | ~125 - 128 | |

| C4, C5 | - | ~120 - 122 | |

| C9 | - | ~37 | Aliphatic carbon signal. mdpi.com |

| Quaternary Carbons | - | ~140 - 150 | Includes bridgehead carbons. |

Mass Spectrometry (MS) for Molecular Confirmation in Synthetic Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would generate the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence. 20.210.105

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The fragmentation of sulfonamides, a related class of compounds, often involves the cleavage of the sulfur-nitrogen bond. nih.gov For this compound, characteristic fragmentation patterns would be expected:

Loss of the hydrazide group: Cleavage of the S-N bond could lead to the loss of ·N₂H₃ or related fragments.

Loss of sulfur dioxide: A common fragmentation pathway for sulfonyl compounds is the loss of SO₂.

Cleavage of the fluorene core: At higher energies, fragmentation of the aromatic system can occur.

In studies of related poly(9,9-diphenyl-2,7-fluorene)s, fragmentation often involves the loss of bulky side groups, suggesting that the sulfonohydrazide moieties would be the first to cleave under moderate ionization conditions. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₃H₁₄N₄O₄S₂)

| Fragment | Description | Significance |

| [M+H]⁺ | Protonated Molecular Ion | Confirms molecular weight. |

| [M - N₂H₃]⁺ | Loss of a hydrazino radical | Indicates presence of the hydrazide group. |

| [M - SO₂]⁺ | Loss of sulfur dioxide | Characteristic of sulfonyl compounds. |

| [M - SO₂N₂H₃]⁺ | Loss of a sulfonohydrazide side chain | Major fragmentation pathway. |

| [C₁₃H₉]⁺ | Fluorenyl cation | Represents the stable aromatic core. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups and for monitoring the progress of a reaction, such as the conversion of 9H-fluorene-2,7-disulfonyl chloride to the target disulfonohydrazide.

The IR spectrum of this compound would be dominated by characteristic absorption bands:

N-H Stretching: Two or more sharp bands in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH and -NH₂ groups.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the C9 methylene group appears just below 3000 cm⁻¹.

S=O Stretching: Two strong, characteristic bands are expected for the sulfonyl group. The asymmetric stretch typically appears around 1350-1370 cm⁻¹ and the symmetric stretch around 1160-1180 cm⁻¹. The presence of these bands confirms the sulfonyl moiety.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

S-N Stretching: This vibration is expected in the 830-940 cm⁻¹ range.

Monitoring the disappearance of the strong S-Cl stretching band (around 550-650 cm⁻¹) from the starting material (9H-fluorene-2,7-disulfonyl dichloride) and the appearance of the N-H stretching bands would be a clear indicator of a successful reaction.

Table 3: Key Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazide) | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2950 | Medium |

| S=O Asymmetric Stretch | 1350 - 1370 | Strong |

| S=O Symmetric Stretch | 1160 - 1180 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |

| S-N Stretch | 830 - 940 | Medium |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Research

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of molecules, which are dictated by their electronic structure. The fluorene unit is a well-known chromophore and fluorophore, prized for its high thermal and photochemical stability. ucf.edu

UV-Vis Absorption: The absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the fluorene core. Research on similar 2,7-disubstituted fluorene derivatives shows strong absorption maxima (λmax) in the UV-A range, typically between 360 and 420 nm. ucf.eduucf.edu The sulfonohydrazide groups are electron-withdrawing, which can influence the energy of the molecular orbitals and thus the exact position of the absorption bands compared to unsubstituted fluorene. researchgate.net

Fluorescence Emission: Many fluorene derivatives are known to be highly fluorescent, often emitting in the blue region of the visible spectrum. 20.210.105 Upon excitation at its λmax, this compound would be expected to exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the substituents at the 2,7-positions. The introduction of electron-withdrawing groups can sometimes lead to quenching or shifting of the emission, and studying these properties provides insight into the excited-state dynamics of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals can be challenging, a successful analysis yields precise data on bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, a crystal structure would confirm:

Molecular Geometry: The planarity of the fluorene system and the geometry around the sulfur atoms. Studies on related fluorenes show the core is nearly planar. nih.gov

Conformation: The orientation of the sulfonohydrazide side chains relative to the fluorene ring.

Intermolecular Interactions: The hydrogen bonding network is of particular interest. The N-H groups of the hydrazide are excellent hydrogen bond donors, and the sulfonyl oxygens are strong acceptors. These interactions would dictate the crystal packing and form supramolecular architectures, such as sheets or chains. nih.gov

Data from the crystal structure of related molecules like 2,7-diphenyl-9H-fluorene provides a reference for the core fluorene unit's dimensions and packing behavior. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are essential for separating components of a mixture, making them vital for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of non-volatile research compounds like this compound. A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), would be effective. Purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is particularly powerful for analyzing reaction mixtures, allowing for the simultaneous separation and mass identification of the starting material, intermediates, final product, and any byproducts. bldpharm.com

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used for qualitatively monitoring the progress of a synthesis. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, one can visualize the consumption of the starting material and the formation of the product by comparing their retention factors (Rf values).

Future Research Directions and Emerging Paradigms

Development of Novel Applications in Interdisciplinary Chemical Research

The inherent structural features of the fluorene (B118485) core, combined with the reactive sulfonohydrazide groups, position 9H-fluorene-2,7-disulfonohydrazide as a candidate for several interdisciplinary applications.

Future research is anticipated to explore its utility as a precursor for advanced materials. The bifunctional nature of the molecule, with two sulfonohydrazide moieties, allows for its potential use as a monomer in the synthesis of novel polymers. These polymers could exhibit unique properties, such as high thermal stability and specific charge transport characteristics, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). entrepreneur-cn.commdpi.com The fluorene unit is known to impart high photoluminescence quantum yields, a desirable trait for emissive materials. mdpi.com

Furthermore, the sulfonohydrazide groups can act as versatile handles for post-polymerization modification, allowing for the fine-tuning of the material's properties. This could lead to the development of specialized sensors for the detection of specific analytes. For instance, fluorene-based polymers have already demonstrated potential in the sensitive detection of nitroaromatic compounds, which are common explosives. acs.org The specific electronic nature of the sulfonohydrazide could enhance selectivity and sensitivity in such sensor applications.

In the realm of medicinal chemistry, fluorene derivatives have shown promise for their antitumor activities. nih.gov The sulfonohydrazide functional group is a known pharmacophore in various therapeutic agents. Consequently, future investigations may focus on the synthesis and biological evaluation of derivatives of this compound as potential anticancer or antimicrobial agents. The ability to readily modify the sulfonohydrazide group could facilitate the generation of a library of compounds for structure-activity relationship (SAR) studies.

Exploration of Innovative Synthetic Pathways for Complex Fluorene-Based Derivatives

The advancement of applications for this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies.

Current synthetic strategies for fluorene derivatives often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl substituents at various positions on the fluorene core. researchgate.net Future research will likely focus on adapting and optimizing these methods for the specific reactivity of the sulfonohydrazide-substituted fluorene. A key challenge will be to achieve selective functionalization in the presence of the reactive sulfonohydrazide groups.

Moreover, the development of novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance will be a significant area of exploration. researchgate.net This includes the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals like palladium. The exploration of C-H activation strategies could also provide more direct and atom-economical routes to complex fluorene derivatives, bypassing the need for pre-functionalized starting materials. youtube.com

The synthesis of macrocycles and other topologically complex molecules incorporating the this compound unit represents another exciting frontier. Such structures could exhibit unique host-guest chemistry and find applications in areas like molecular recognition and catalysis.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical research, and the study of fluorene derivatives is no exception.

In the context of this compound, ML models can be employed to predict the properties of novel derivatives before their synthesis. nih.govresearchgate.net By training models on existing data for fluorene-based compounds, it may be possible to predict key characteristics such as absorption and emission spectra, charge mobility, and even biological activity. nih.gov This high-throughput screening of virtual compounds can significantly accelerate the discovery of materials with desired functionalities, reducing the time and cost associated with experimental trial-and-error approaches. researchgate.net

Furthermore, AI can assist in the design of synthetic routes. Retrosynthesis algorithms can propose viable pathways for the preparation of complex target molecules derived from this compound. These tools can analyze vast reaction databases to identify the most efficient and robust synthetic strategies.

The generation of large datasets on the properties of fluorene derivatives will be crucial for the successful implementation of AI and ML. Future research efforts should therefore focus on systematic studies that correlate the molecular structure of these compounds with their functional properties, thereby creating the high-quality data needed to train accurate predictive models.

Sustainable Chemistry Approaches for this compound Research

The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical synthesis and material design. sruc.ac.uk

For this compound research, this translates to a focus on developing synthetic methods that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient. This includes the exploration of reactions that can be conducted in environmentally benign solvents like water or bio-based solvents. acs.orgacs.org The development of catalyst-free reactions or the use of recyclable catalysts are also key aspects of a sustainable approach. sruc.ac.ukrsc.org

From a materials perspective, future research could explore the design of fluorene-based polymers derived from this compound that are recyclable or biodegradable. This is particularly relevant for applications in consumer electronics where the accumulation of electronic waste is a growing concern.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9H-fluorene-2,7-disulfonohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of 9H-fluorene at the 2,7-positions followed by hydrazide formation. Key steps include:

- Sulfonation : Use chlorosulfonic acid or SO₃ under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Hydrazide Formation : React the sulfonated intermediate with hydrazine hydrate in ethanol/water mixtures, maintaining pH 8–9 to prevent decomposition .

- Optimization : Reaction time and stoichiometry (e.g., molar ratios of hydrazine to sulfonic acid chloride) critically affect yield. Purity can be enhanced via recrystallization in DMSO/water .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for sulfonohydrazide protons (δ 10–12 ppm) and fluorene backbone aromatic protons (δ 7.2–8.5 ppm). Coupling patterns confirm substitution symmetry .

- IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹), S=O asymmetric/symmetric vibrations (~1350 cm⁻¹ and 1150 cm⁻¹), and C–N bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M–H]⁻ ions; fragmentation patterns validate the disulfonohydrazide structure .

Q. How does the solubility profile of this compound vary across solvents, and what factors dictate solvent selection for experimental protocols?

- Methodological Answer :

- Polar Solvents : Highly soluble in DMSO and DMF due to hydrogen bonding with sulfonohydrazide groups.

- Aprotic Solvents : Limited solubility in THF or chloroform.

- Aqueous Buffers : Moderate solubility at pH >7; adjust with co-solvents (e.g., 10% ethanol) for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities like unreacted sulfonic acid or hydrazine by-products, which may skew bioactivity results .

- Assay Standardization : Compare cytotoxicity (e.g., MTT assays) under consistent conditions (e.g., serum-free media to avoid protein binding artifacts) .

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regioselectivity, as positional isomers can exhibit divergent activities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS), identifying electron-deficient regions (e.g., sulfonohydrazide nitrogens) prone to electrophilic attack .

- MD Simulations : Simulate solvent interactions to predict stability in aqueous environments (e.g., hydration shells around sulfonate groups) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with sulfonate-binding pockets) to prioritize derivatives for synthesis .

Q. What role does this compound play in designing fluorescence probes or drug delivery systems?

- Methodological Answer :

- Fluorescence Probes : Functionalize with dansyl or boron-dipyrromethene (BODIPY) groups via amide coupling. The rigid fluorene backbone enhances quantum yield by reducing non-radiative decay .

- Drug Delivery : Conjugate with PEGylated nanoparticles via sulfonate-amine interactions. Monitor loading efficiency via UV-Vis (λ ~270 nm for fluorene) .

- Targeted Therapy : Link to folate or peptide ligands via hydrazide groups; validate cellular uptake using confocal microscopy .

Data Contradiction Analysis

Example : Discrepancies in reported anticancer activity may arise from:

- Synthetic Variability : Impurities from incomplete sulfonation (e.g., mono-sulfonated by-products) .

- Biological Models : Differences in cell line permeability (e.g., P-glycoprotein overexpression in resistant lines) .

- Solution-State Stability : Hydrazide group hydrolysis in acidic media, reducing efficacy over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.